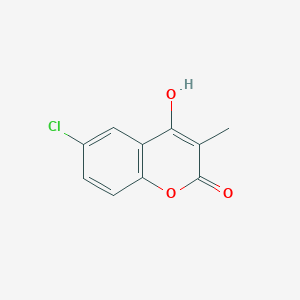

6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one

CAS No.: 197504-51-1

Cat. No.: VC2828705

Molecular Formula: C10H7ClO3

Molecular Weight: 210.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 197504-51-1 |

|---|---|

| Molecular Formula | C10H7ClO3 |

| Molecular Weight | 210.61 g/mol |

| IUPAC Name | 6-chloro-4-hydroxy-3-methylchromen-2-one |

| Standard InChI | InChI=1S/C10H7ClO3/c1-5-9(12)7-4-6(11)2-3-8(7)14-10(5)13/h2-4,12H,1H3 |

| Standard InChI Key | MXIUFZMCZDNDJG-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=C(C=CC(=C2)Cl)OC1=O)O |

| Canonical SMILES | CC1=C(C2=C(C=CC(=C2)Cl)OC1=O)O |

Introduction

Chemical Properties and Identification

Molecular Structure and Identification

6-Chloro-4-hydroxy-3-methyl-2H-chromen-2-one consists of a coumarin core with specific substitutions. The chemical identification parameters reveal some interesting discrepancies in the literature, particularly regarding the compound's CAS number.

Table 1: Chemical Identification Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₇ClO₃ | |

| Molecular Weight | 210.61 g/mol | |

| IUPAC Name | 6-chloro-4-hydroxy-3-methylchromen-2-one | |

| CAS No. (Source 1) | 1934394-04-3 | |

| CAS No. (Source 2) | 197504-51-1 | |

| Standard InChI | InChI=1S/C10H7ClO3/c1-5-9(12)7-4-6(11)2-3-8(7)14-10(5)13/h2-4,12H,1H3 | |

| Standard InChIKey | ODYMMVQOPMZXGE-UHFFFAOYSA-N | |

| SMILES | CC1=C(C2=C(C=CC(=C2)Cl)OC1=O)O | |

| PubChem Compound | 54685558 |

Physical and Chemical Characteristics

The compound exists as a solid at room temperature. Its coumarin backbone provides a relatively rigid structure with a lactone functional group. The presence of the hydroxyl group at position 4 imparts hydrogen bonding capabilities, while the chlorine substituent at position 6 affects the electron distribution and lipophilicity of the molecule. The methyl group at position 3 contributes to the steric and electronic properties of the compound.

The lactone structure, characteristic of coumarins, makes the compound susceptible to ring-opening reactions under basic conditions. The hydroxyl group at position 4 can participate in hydrogen bonding and can be targeted for functionalization through various chemical reactions. These structural features collectively contribute to the compound's chemical reactivity and biological properties.

Synthesis Methods

Pechmann Condensation

The primary synthetic route to 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one is the Pechmann condensation reaction. This classical method involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst, typically sulfuric acid.

For the synthesis of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one, the reaction would involve 4-chlorophenol and an appropriate β-ketoester. The reaction conditions generally require heating the mixture to temperatures between 90°C and 130°C to facilitate the condensation process. The mechanism involves an initial esterification followed by an intramolecular cyclization to form the lactone ring characteristic of coumarins.

Industrial Production Approaches

In industrial settings, the synthesis of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one often incorporates green chemistry approaches to minimize environmental impact. These methods employ environmentally friendly solvents and catalysts to reduce the ecological footprint of the production process.

Alternative catalysts such as heteropoly acids, zeolites, or ionic liquids have been explored to replace traditional strong mineral acids like sulfuric acid. These alternative catalysts can offer advantages such as easier separation from reaction mixtures, potential for recycling, and reduced waste generation. Additionally, solvent-free conditions or the use of green solvents can further enhance the sustainability of the synthesis process.

Chemical Reactions and Reactivity

Types of Reactions

6-Chloro-4-hydroxy-3-methyl-2H-chromen-2-one can participate in various chemical reactions due to its functional groups:

-

Esterification reactions involving the hydroxyl group at position 4

-

Nucleophilic substitution reactions at the chlorinated position

-

Oxidation reactions

-

Reduction reactions

-

Alkylation and acylation reactions

The hydroxyl group at position 4 can undergo esterification with carboxylic acids or their derivatives to form ester linkages. The chlorine atom at position 6 makes the compound amenable to nucleophilic aromatic substitution reactions, where the chlorine can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Major Products

The reactions of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one lead to various substituted coumarins with modified biological activities. For example, esterification of the hydroxyl group can lead to compounds with altered lipophilicity and membrane permeability. Substitution of the chlorine atom with nitrogen-containing groups can introduce hydrogen-bond donors or acceptors, potentially enhancing interactions with biological targets.

These derivative compounds often exhibit different pharmacological profiles compared to the parent compound, making the chemical modification of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one a valuable strategy in medicinal chemistry for developing compounds with improved efficacy or selectivity.

Biological Activities

Antimicrobial Properties

6-Chloro-4-hydroxy-3-methyl-2H-chromen-2-one exhibits significant antimicrobial activity against various pathogenic microorganisms. The compound's structural features, particularly the chlorine substituent and the hydroxyl group, contribute to its ability to interact with microbial targets.

The antimicrobial activity is thought to involve mechanisms such as disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with bacterial DNA replication. These properties make the compound a potential candidate for development as an antimicrobial agent, especially in an era of increasing antimicrobial resistance.

Anticancer Effects

Studies have demonstrated that 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one possesses anticancer properties. The compound's ability to bind to specific enzymes or receptors allows it to potentially inhibit their activity or alter cellular pathways involved in cancer progression.

The anticancer mechanisms often involve modulation of signaling pathways related to apoptosis and cell cycle regulation. The compound may induce programmed cell death in cancer cells or inhibit cell proliferation by arresting the cell cycle at specific phases. These properties highlight the potential value of the compound in cancer research and as a lead for developing novel anticancer therapeutics.

Anti-inflammatory Activities

6-Chloro-4-hydroxy-3-methyl-2H-chromen-2-one also demonstrates anti-inflammatory properties. The compound may interfere with inflammatory signaling cascades, inhibit pro-inflammatory enzymes such as cyclooxygenases or lipoxygenases, or reduce the production of inflammatory mediators.

These anti-inflammatory effects make the compound potentially useful for treating various inflammatory conditions. The dual antimicrobial and anti-inflammatory properties are particularly valuable as they address both the infectious agents and the associated inflammation in certain disease states.

Applications in Research and Medicine

Medicinal Chemistry Applications

In medicinal chemistry, 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one serves as a valuable scaffold for developing novel therapeutic agents. The compound's diverse biological activities make it a promising starting point for synthesizing derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

Medicinal chemists can modify the compound through various chemical transformations to explore structure-activity relationships and identify the structural features critical for specific biological activities. This approach has the potential to lead to the development of new drugs for treating infections, cancer, or inflammatory diseases.

Role as a Building Block in Synthesis

Beyond its direct biological applications, 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one serves as an important building block for synthesizing more complex organic molecules. The compound's functional groups provide multiple sites for chemical modification, allowing for the construction of diverse molecular architectures.

This versatility makes the compound valuable in organic synthesis, where it can be incorporated into larger structures with specific properties or functions. The ability to selectively manipulate different functional groups on the coumarin scaffold enables the precise design of molecules for various applications.

Research Findings and Future Directions

Current Research Status

Research into 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one continues to evolve, with efforts focused on optimizing its synthesis, exploring its full range of biological activities, and developing derivatives with enhanced properties. Current studies aim to elucidate the precise biochemical pathways through which the compound exerts its effects, particularly in relation to its antimicrobial and anticancer activities.

Investigations into the compound's mechanisms of action often involve molecular docking studies, enzyme inhibition assays, and cellular models to understand how it interacts with biological targets. These studies provide insights into the structural features that are critical for specific activities, guiding the rational design of improved derivatives.

Areas for Further Investigation

Several areas warrant further investigation to fully realize the potential of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one in research and medicine:

-

Detailed structure-activity relationship studies to identify the most promising derivatives

-

In-depth analysis of pharmacokinetic properties and optimization for drug development

-

Combination studies with existing drugs to identify synergistic effects

-

Exploration of formulation strategies to enhance bioavailability and delivery

-

Investigation of potential applications beyond antimicrobial, anticancer, and anti-inflammatory activities

These research directions could lead to significant advances in understanding and utilizing the compound's properties for various applications in medicine and biology.

Analytical Techniques for Characterization

Spectroscopic Analysis

Various spectroscopic techniques play crucial roles in characterizing 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one and confirming its structure:

-

Infrared Spectroscopy (IR): Provides information about functional groups, with characteristic bands for the lactone carbonyl, hydroxyl group, and aromatic rings

-

Nuclear Magnetic Resonance (NMR): Offers detailed insights into the compound's structural integrity and arrangement of atoms

-

Mass Spectrometry: Helps determine the molecular weight and fragmentation pattern

-

UV-Visible Spectroscopy: Useful for analyzing the compound's electronic transitions and chromophoric properties

These techniques are essential for verifying the identity and purity of the compound, monitoring reactions, and characterizing derivatives. They provide complementary information that collectively builds a comprehensive picture of the compound's structure and properties.

Chromatographic Methods

Chromatographic techniques are valuable for purifying 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one and analyzing its purity:

-

High-Performance Liquid Chromatography (HPLC): Enables separation and quantification of the compound from mixtures

-

Thin-Layer Chromatography (TLC): Provides a rapid method for monitoring reactions and assessing purity

-

Gas Chromatography (GC): Useful for volatile derivatives or after suitable derivatization

These methods are essential in both research and quality control settings, ensuring the reliability of experimental results and the consistency of prepared samples.

Comparison with Similar Compounds

Structural Similarities and Differences

6-Chloro-4-hydroxy-3-methyl-2H-chromen-2-one shares the basic coumarin scaffold with various other derivatives but differs in its specific substitution pattern. The combination of the chlorine atom at position 6, hydroxyl group at position 4, and methyl group at position 3 distinguishes it from other coumarin compounds.

For comparison, 6-chloro-2H-chromen-2-one lacks the hydroxyl and methyl groups present in 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one. This simpler derivative has been characterized with spectroscopic data including 1H NMR signals at δ 7.66, 7.47, 7.28, and 6.47 ppm and 13C NMR signals corresponding to its structure .

Table 2: Comparison of 6-Chloro-4-hydroxy-3-methyl-2H-chromen-2-one with Related Compounds

| Compound | Key Structural Features | Distinguishing Properties |

|---|---|---|

| 6-Chloro-4-hydroxy-3-methyl-2H-chromen-2-one | Chlorine at position 6, hydroxyl at position 4, methyl at position 3 | Enhanced biological activities, multiple sites for functionalization |

| 6-Chloro-2H-chromen-2-one | Chlorine at position 6, no additional substituents | Simpler structure, different reactivity profile |

| 6-Methyl-2H-chromen-2-one | Methyl at position 6, no additional substituents | Different electronic properties, lacks the reactivity associated with chlorine |

| 4-Hydroxycoumarin | Hydroxyl at position 4, no additional substituents | Anticoagulant properties, precursor to warfarin derivatives |

Comparative Biological Activities

The biological activities of 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one differ from those of related compounds due to its unique substitution pattern. The presence of the hydroxyl group at position 4 contributes to its ability to interact with specific enzymes or receptors, while the chlorine at position 6 influences its lipophilicity and membrane permeability.

Compared to simpler coumarins, 6-chloro-4-hydroxy-3-methyl-2H-chromen-2-one often exhibits enhanced antimicrobial and anticancer activities. The combination of substituents creates a unique electronic distribution and three-dimensional structure that enables specific interactions with biological targets, distinguishing its pharmacological profile from those of structurally related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume